molecular formula C9H11ClN2O3 B2739123 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride CAS No. 1266686-47-8

2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride

Cat. No. B2739123
M. Wt: 230.65
InChI Key: RAKYXSLCRGDCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis


Molecular Structure Analysis

The molecular structure of MD2738 consists of a central acetamide group linked to a benzodioxole ring. The benzodioxole moiety contributes to its pharmacological properties. The 1,3-benzodioxol-5-yl group imparts structural rigidity and influences interactions with biological targets .

Scientific Research Applications

Salt Formation and Pharmaceutical Use

  • Salt Formation : A study discusses the formation of a new salt compound related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride, which is used in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Anti-Inflammatory Properties

  • Anti-Inflammatory Activity : A research study synthesized derivatives of 5-substituted benzo[b]thiophene, including compounds related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride, and found them to have potent anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).

Role in Metabolic Stability

  • Metabolic Stability : A study examined analogues of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride to improve metabolic stability, particularly focusing on the role of 6,5-heterocycles in inhibiting PI3Kα and mTOR (Stec et al., 2011).

Synthesis and Biological Evaluation

  • Biological Evaluation : Another study explored the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives, which are structurally similar to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride, for their anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).

Crystal Structure and Anticonvulsant Activities

  • Crystal Structure and Anticonvulsants : The crystal structure of related compounds was examined for potential anticonvulsant activities, providing insights into the stereochemical properties likely responsible for these activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7;/h1-3H,4-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYXSLCRGDCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride

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